N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine
Description
N-[1-(2,4-Difluorophenyl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a 2,4-difluorophenyl substituent attached to an ethylidene backbone. The presence of fluorine atoms at the 2- and 4-positions of the phenyl ring is expected to influence electronic properties (e.g., electron-withdrawing effects) and lipophilicity, which may enhance metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLLRZWRSGPPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoroacetophenone oxime typically involves the reaction of 2,4-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 2’,4’-Difluoroacetophenone oxime are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process is scalable and can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification methods .
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Difluoroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or amides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2’,4’-Difluoroacetophenone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoroacetophenone oxime involves its conversion to other functional groups through chemical reactions. For instance, in the Beckmann rearrangement, the oxime is converted to an amide under acidic conditions. This involves the protonation of the oxime oxygen, followed by a rearrangement that forms a carbocation intermediate, which is then attacked by a nucleophile to form the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine with structurally related compounds, focusing on substituent effects, molecular properties, and synthesis approaches:
*Inferred from related compounds (e.g., ). ‡Molecular formula corresponds to C12H14ClFN2 but may include additional structural features.
Key Comparison Points:
Substituent Effects: Fluorine vs. Functional Groups: Amino groups (e.g., ) increase basicity, while trifluoroethoxy groups () enhance lipophilicity and steric hindrance.
Synthesis Complexity :
- Fluorinated bis-Schiff bases (e.g., ) are synthesized catalyst-free under mild conditions, whereas hydroxylamine derivatives (e.g., ) may require specialized purification steps.
Physicochemical Properties :
- Molecular weight and polarity vary significantly; bromophenanthrenyl derivatives () exhibit higher molecular weights (~314 Da) compared to simpler fluorinated analogs (~184 Da).
Research Findings and Implications
- Fluorine’s Role: The 2,4-difluoro substitution likely enhances metabolic resistance compared to non-fluorinated analogs, as seen in related fluorinated imines ().
- Structural Diversity : Heterocyclic substituents (e.g., morpholinyl in ) introduce conformational rigidity, which could influence binding affinity in target interactions.
- Synthetic Challenges : Catalyst-free syntheses () may offer greener routes, but hydroxylamine derivatives often require controlled conditions to prevent decomposition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
